2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 61820-03-9
VCID: VC0014546
InChI: InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
SMILES: CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₆H₃₈O₇
Molecular Weight: 582.68

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside

CAS No.: 61820-03-9

Cat. No.: VC0014546

Molecular Formula: C₃₆H₃₈O₇

Molecular Weight: 582.68

* For research use only. Not for human or veterinary use.

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside - 61820-03-9

Specification

CAS No. 61820-03-9
Molecular Formula C₃₆H₃₈O₇
Molecular Weight 582.68
IUPAC Name [(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
SMILES CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator